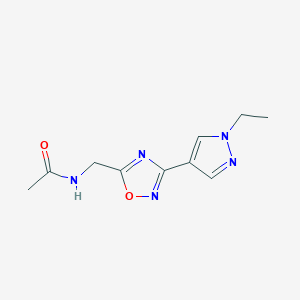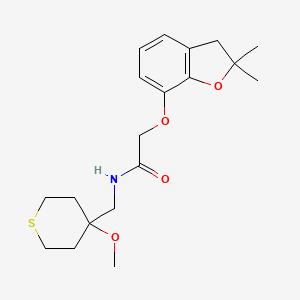![molecular formula C22H22N4O3S B2816043 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 606959-07-3](/img/structure/B2816043.png)
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups
Méthodes De Préparation
The synthesis of 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. .
Applications De Recherche Scientifique
2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mécanisme D'action
The mechanism by which 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-imino-8-methyl-1-propyl-3-tosyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one include other pyrido[1,2-a:2’,3’-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Propriétés
IUPAC Name |
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-4-11-25-20(23)18(30(28,29)16-8-5-14(2)6-9-16)12-17-21(25)24-19-10-7-15(3)13-26(19)22(17)27/h5-10,12-13,23H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDVSCNERACSDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)C)C(=O)N4C=C(C=CC4=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2815962.png)

![5-bromo-3-({4-[1-(hydroxyimino)ethyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B2815965.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B2815967.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2815968.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide](/img/structure/B2815970.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(4-fluorophenyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2815972.png)
![3-Ethyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2815976.png)
![1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2815979.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2815980.png)
![N-[1-(1-Methylimidazol-2-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2815982.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2815984.png)
